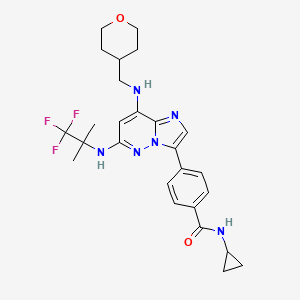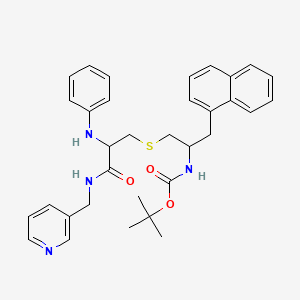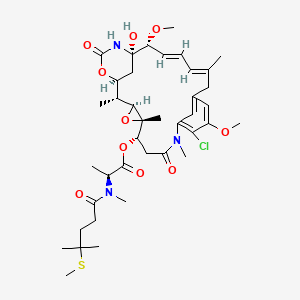
S-Me-DM4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.
Industrial Production Methods
Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .
Análisis De Reacciones Químicas
Types of Reactions
S-methyl-DM4 undergoes various chemical reactions, including:
Oxidation: S-methyl-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to DM4 under specific conditions.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Derivatives with different functional groups replacing the methyl group
Aplicaciones Científicas De Investigación
S-methyl-DM4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.
Biology: Employed in studies involving microtubule dynamics and cell division.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of ADCs for pharmaceutical applications .
Mecanismo De Acción
S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .
Comparación Con Compuestos Similares
Similar Compounds
DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.
Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.
Auristatins: Another class of microtubule inhibitors used in ADCs
Uniqueness
S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .
Propiedades
Fórmula molecular |
C39H56ClN3O10S |
|---|---|
Peso molecular |
794.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Clave InChI |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


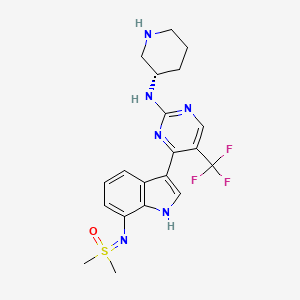
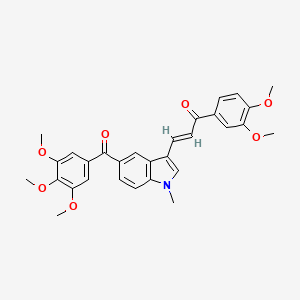
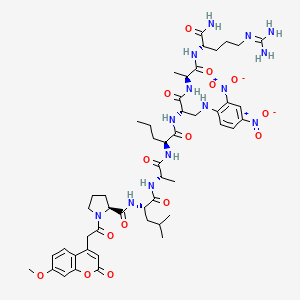
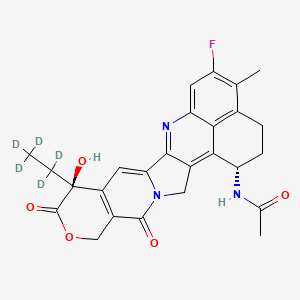
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
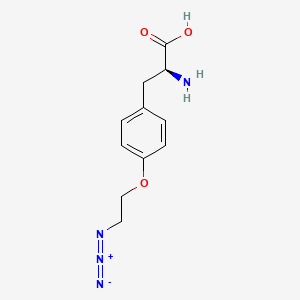
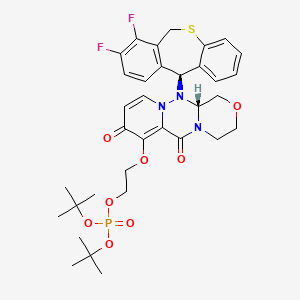
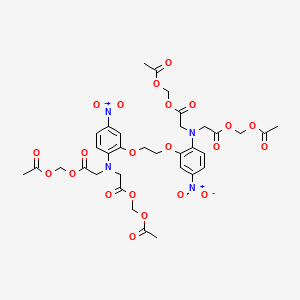
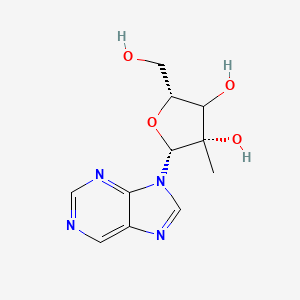
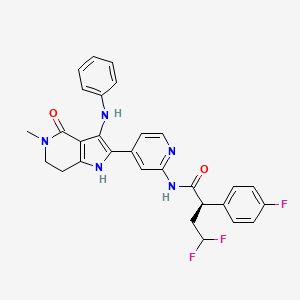
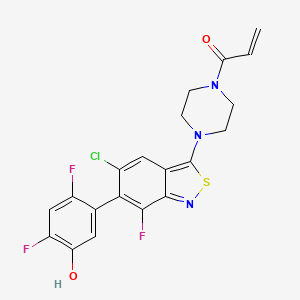
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
